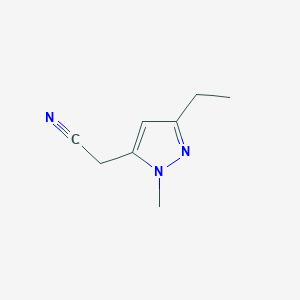
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an acetonitrile group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For instance, 3-ethyl-1-methyl-1H-pyrazole can be prepared by reacting ethyl acetoacetate with methylhydrazine.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a suitable nitrile source, such as chloroacetonitrile, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The nitrile group can also act as a reactive site for further chemical modifications.
類似化合物との比較
Similar Compounds
3-ethyl-1-methyl-1H-pyrazole: Lacks the acetonitrile group, making it less versatile in chemical reactions.
2-(3-ethyl-1H-pyrazol-5-yl)acetonitrile: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of both the acetonitrile and pyrazole moieties, which provide a combination of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and enhances its potential in pharmaceutical and industrial applications.
特性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
2-(5-ethyl-2-methylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C8H11N3/c1-3-7-6-8(4-5-9)11(2)10-7/h6H,3-4H2,1-2H3 |
InChIキー |
YFUGVRIYXIZSPD-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1)CC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


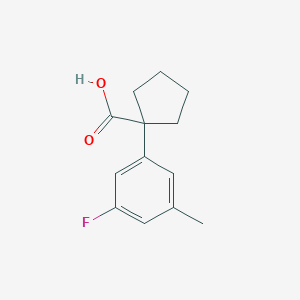


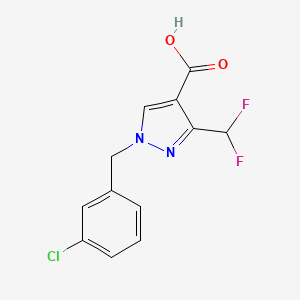

![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)


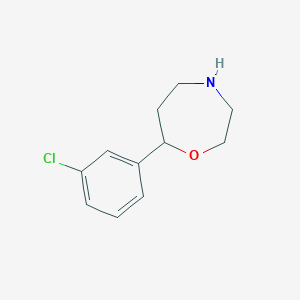

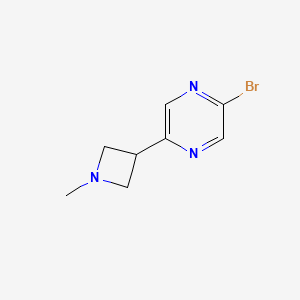
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)

